Fostriecin (CI-920) is a naturally occurring phosphate monoester originally isolated from Streptomyces pulveraceus extracts. [, ] It is classified as an antitumor antibiotic due to its potent cytotoxic activity against a broad range of cancerous cell lines. [] Fostriecin is particularly notable for its selective inhibition of protein phosphatases 2A (PP2A) and 4 (PP4), [] making it a valuable tool in scientific research for investigating the roles of these phosphatases in various cellular processes. Fostriecin's unique mechanism of action and high selectivity have spurred considerable interest in its development as a potential antitumor agent and a probe for studying cellular signaling pathways.
Development of stable analogs: Overcoming fostriecin's inherent instability remains a critical challenge for its therapeutic application. Further research should focus on designing more stable derivatives while retaining its potent and selective PP2A/PP4 inhibitory activity. [, , ]
Elucidating structure-activity relationships: Detailed investigations of the structure-activity relationships of fostriecin and its analogs can provide valuable insights for optimizing its pharmacological properties and developing new phosphatase inhibitors with improved selectivity and efficacy. [, , ]
Exploring therapeutic potential: Despite challenges with stability, fostriecin's unique mechanism of action warrants further investigation of its therapeutic potential in cancer and other diseases where PP2A/PP4 dysregulation plays a role. [, , ]
Expanding applications in target deconvolution: Fostriecin's successful application in chemoproteomics approaches like LiP-Quant highlights its potential for broader use in identifying and characterizing protein targets of small molecules in various research areas. [, ]
Investigating PP4-specific effects: While fostriecin is known to inhibit both PP2A and PP4, further research is needed to differentiate the specific roles of these phosphatases in mediating its biological effects. This can involve the development of more selective PP4 inhibitors and the use of genetic approaches to manipulate PP4 expression. []
Fostriecin belongs to a class of compounds known as polyketides, which are characterized by their complex structures and diverse biological activities. Specifically, it is classified as a phosphate monoester with notable polyene, polyol, and pyranone functionalities. The compound was first isolated in 1983 from Streptomyces pulveraceus, marking its entry into the field of medicinal chemistry due to its promising antitumor activity .
The synthesis of fostriecin has been the subject of extensive research, resulting in various synthetic routes aimed at achieving enantioselectivity and structural fidelity. Notably, three distinct synthetic approaches have been reported:
Fostriecin's molecular structure is notable for its intricate arrangement of functional groups that contribute to its biological activity. The compound features:
The structural formula can be represented as follows:
This formula indicates the presence of 15 carbon atoms, 17 hydrogen atoms, 7 oxygen atoms, and one phosphorus atom .
Fostriecin participates in several chemical reactions that are critical for its biological activity:
The mechanism through which fostriecin exerts its antitumor effects primarily involves:
Fostriecin exhibits several key physical and chemical properties:
Fostriecin has potential applications across various fields:
Fostriecin was originally isolated from the soil-dwelling actinobacterium Streptomyces pulveraceus strain found in Fukuchiyama, Japan. This Gram-positive, filamentous bacterium belongs to the prolific Streptomyces genus, renowned for producing structurally diverse bioactive secondary metabolites. The compound was first identified during antibiotic screening programs that sought novel microbial products with cytotoxic properties. Initial fermentation studies demonstrated that Streptomyces pulveraceus produces fostriecin as a specialized metabolite under specific culture conditions, typically during late logarithmic or stationary growth phases when nutritional resources become limited. This temporal production pattern aligns with the ecological role of secondary metabolites in microbial competition and survival [2] [6] [7].
Taxonomically, Streptomyces pulveraceus has been deposited in multiple international culture collections under accession numbers including ATCC 13875, DSM 41657, JCM 7545, and NBRC 3855, enabling standardized research across laboratories. Beyond fostriecin, this species also produces additional bioactive metabolites such as zygomycine, suggesting a chemically rich secondary metabolome. The ecological niche of Streptomyces pulveraceus in soil ecosystems highlights the importance of soil microbiomes as reservoirs for pharmacologically active compounds with potential human therapeutic applications [6].
Fostriecin [(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)trideca-1,7,9,11-tetraen-4-yl dihydrogen phosphate] belongs to a distinctive class of phosphate-containing polyketide antibiotics characterized by extended polyene chains and functionalized lactone moieties. Chemically, it is classified as a type I polyketide synthase (PKS) derived natural product featuring a highly oxygenated, unsaturated 13-carbon chain with multiple stereogenic centers and a six-membered α,β-unsaturated lactone (2-pyrone) ring. This molecular architecture incorporates several critical functional groups: a C3 tertiary alcohol, a C4 phosphate monoester, allylic alcohols at C6 and C13, and a conjugated triene system that profoundly influences its biological activity and stability [2] [9].
Table 1: Fundamental Chemical Characteristics of Fostriecin
Property | Specification | Significance |
---|---|---|
Molecular Formula | C₁₉H₂₇O₉P | Defines elemental composition |
Molecular Weight | 430.390 g/mol | Impacts pharmacokinetic properties |
Stereocenters | 4 defined chiral centers (C3, C4, C6, C15) | Critical for biological activity and target interaction |
Double Bonds | 4 E/Z configured (C1-C2, C7-C8, C9-C10, C11-C12) | Influences molecular conformation and reactivity |
Key Functional Groups | Phosphate monoester, α,β-unsaturated lactone, triene system, tertiary alcohol | Determines solubility, stability, and mechanism of action |
Absolute Configuration | 3R, 4R, 6R, 15R | Essential for target specificity and potency |
The molecule contains four stereogenic centers (C3, C4, C6, and C15) with defined absolute configurations and four geometrically constrained double bonds (C1=C2, C7=C8, C9=C10, and C11=C12) that adopt specific E or Z configurations. This precise spatial arrangement creates a three-dimensional structure essential for its selective interaction with biological targets. Fostriecin shares significant structural homology with other microbial metabolites including phoslactomycins and cytostatins, collectively forming a family of phosphorylated polyketides with similar biosynthetic origins and biological activities. These compounds typically feature a conserved phosphate group at C4 and a δ-lactone moiety, though fostriecin is distinguished by its unique triene configuration and C3 tertiary methyl group [2] [3] [9].
Biosynthetic Origins and Modifications
Fostriecin biosynthesis occurs through a sophisticated enzymatic assembly line encoded by a 73 kb gene cluster containing 21 open reading frames (ORFs) in Streptomyces pulveraceus. This cluster comprises six modular type I polyketide synthases (FosA-FosF) and seven post-PKS tailoring enzymes (FosG-FosM). The PKS machinery incorporates a loading module followed by eight extension modules that sequentially add malonyl or methylmalonyl extender units, generating a linear polyketide intermediate with specific reductions at each module:
Following polyketide chain assembly, a thioesterase domain catalyzes chain release and lactonization. The nascent chain then undergoes precisely ordered post-PKS modifications:
Table 2: Post-Polyketide Synthase Modification Enzymes in Fostriecin Biosynthesis
Enzyme | Classification | Catalytic Function | Resulting Structural Feature |
---|---|---|---|
FosJ | Cytochrome P450 monooxygenase | C-8 hydroxylation | Introduces secondary alcohol moiety |
FosH | Homoserine kinase | C-9 phosphorylation | Adds phosphate group to carbon chain |
FosK | Cytochrome P450 monooxygenase | C-18 terminal oxidation | Forms primary alcohol at chain terminus |
FosM | NAD-dependent epimerase/dehydratase | Decarboxylation and lactonization | Catalyzes malonyl ester removal and unsaturated lactone formation |
FosG | Putative hydroxylase | C-4 hydroxylation | Introduces hydroxyl group prior to phosphorylation |
Notably, biochemical studies of mutant strains reveal that post-PKS modifications occur while the polyketide chain retains a C3 malonyl ester moiety, with lactone formation representing the terminal biosynthetic step. This malonylated intermediate appears to be a common feature in the biosynthesis of related compounds, providing insights for bioengineering approaches to generate novel analogues [3] [4].
Fostriecin emerged during a golden age of antibiotic discovery when researchers systematically screened microbial extracts for anticancer activity. Early preclinical evaluations demonstrated broad-spectrum in vitro cytotoxicity against numerous human cancer cell lines, including leukemia models (L1210, P388, HL-60, MOLT-4), lung carcinoma, breast adenocarcinoma, and ovarian cancer. This promising activity profile stimulated significant interest in its clinical development as an anticancer agent. However, research efforts were initially complicated by limited natural availability and the synthetic challenges posed by its intricate structure [2] [5] [8].
The elucidation of fostriecin's dual mechanism of action represented a pivotal advancement in its research history. In 1997, seminal research published in FEBS Letters established that fostriecin functions as a potent and selective inhibitor of serine/threonine protein phosphatases, exhibiting remarkable selectivity for protein phosphatase type 2A (PP2A; IC₅₀ = 3.2 nM) over protein phosphatase type 1 (PP1; IC₅₀ = 131 μM). This >40,000-fold selectivity distinguished it from other phosphatase inhibitors like okadaic acid and calyculin A, which show less discrimination between PP1 and PP2A. The discovery of this selective phosphatase inhibition provided a mechanistic foundation for understanding its cell cycle effects, particularly its ability to induce G₂/M arrest through hyperphosphorylation of key regulatory proteins [1].
Concurrently, research revealed fostriecin as an inhibitor of DNA topoisomerase II (Topo II), an essential enzyme for DNA replication and chromosome segregation. This inhibition occurs through a non-competitive mechanism distinct from classical Topo II poisons like etoposide. While the relative contributions of PP2A and Topo II inhibition to fostriecin's overall antitumor activity remain partially elucidated, evidence suggests that Topo II inhibition predominates at cytotoxic concentrations. Interestingly, tumor cell lines with reduced Topo II expression demonstrated preserved or enhanced sensitivity to fostriecin, suggesting alternative or complementary mechanisms contribute to its anticancer effects [8].
Fostriecin entered Phase I clinical trials in the late 1990s, representing a significant milestone in its development trajectory. These early human studies employed intravenous administration schedules (typically days 1-5 every 4 weeks) with doses escalating from 2 mg/m²/day to 20 mg/m²/day. While these trials provided initial human pharmacokinetic data, comprehensive development was hampered by chemical instability and supply limitations. Nevertheless, these clinical investigations confirmed that fostriecin could achieve potentially therapeutic concentrations in humans, validating decades of preclinical research [8] [9].
The historical investigation of fostriecin has stimulated several significant research directions beyond oncology, including cardiovascular research where it demonstrated cardioprotective effects in models of myocardial infarction. Studies published in Circulation (1998) revealed that fostriecin administration after ischemic onset could limit infarct size in animal models, suggesting protein phosphatase inhibition might represent a novel therapeutic strategy for ischemic injury. This unexpected application highlights how mechanistic studies of natural products can reveal fundamental biological processes with broad therapeutic implications [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7